molecular formula C14H8Cl2N2O4S B12902362 1-(2,4-Dichlorobenzene-1-sulfonyl)-1H-indazole-3-carboxylic acid CAS No. 920019-84-7

1-(2,4-Dichlorobenzene-1-sulfonyl)-1H-indazole-3-carboxylic acid

Cat. No.: B12902362
CAS No.: 920019-84-7
M. Wt: 371.2 g/mol
InChI Key: FNQCMKLGLGXAKA-UHFFFAOYSA-N
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Description

1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring and an indazole core with a carboxylic acid functional group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indazole derivative with a sulfonyl chloride, such as 2,4-dichlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a pyrrolo[2,3-b]pyridine core.

    2,4-Dichlorophenoxyacetic acid: A simpler structure with a dichlorophenyl group and carboxylic acid but lacking the indazole core.

    2,4-Dichlorophenol: A related compound with a dichlorophenyl group but without the sulfonyl and carboxylic acid groups.

The uniqueness of 1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid lies in its combination of the indazole core, sulfonyl group, and carboxylic acid, which imparts distinct chemical and biological properties.

Biological Activity

1-(2,4-Dichlorobenzene-1-sulfonyl)-1H-indazole-3-carboxylic acid is a synthetic compound notable for its potential biological activities. This compound features a unique structure characterized by an indazole core, a sulfonyl group, and a carboxylic acid functional group, which may contribute to its pharmacological properties. The exploration of its biological activity is essential for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H8_{8}Cl2_{2}N2_{2}O4_{4}S, with a molecular weight of approximately 371.2 g/mol. The compound's structure includes:

  • Indazole Core : A bicyclic structure that can interact with various biological targets.
  • Sulfonyl Group : May play a role in enzyme inhibition and receptor modulation.
  • Carboxylic Acid : Contributes to the compound's solubility and potential interactions with biological systems.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. The sulfonyl group can inhibit enzyme activity, while the indazole core may bind to various receptors, leading to modulation of their functions. Preliminary studies suggest that it may affect GABA receptors and other neurological targets, indicating potential applications in neuropharmacology.

Pharmacological Studies

Research has shown that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Similar compounds have demonstrated significant anti-cancer properties against various human cancer cell lines. For instance, derivatives of related indazole compounds have shown promising results in inhibiting tumor growth in vitro.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are critical in treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antimicrobial activity against a range of pathogens.

Case Studies

Several studies have highlighted the biological activity of similar indazole derivatives:

  • Study on Anticancer Activity : A study evaluated the anticancer effects of indazole derivatives against human breast (MCF-7), lung (A549), and prostate (DU-145) cancer cell lines using MTT assays. Results indicated that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy .
  • Anti-inflammatory Research : Research into related compounds indicated that they could inhibit pro-inflammatory cytokines in cell cultures, showcasing their potential as anti-inflammatory agents .
  • Antimicrobial Evaluation : A series of indazole-based compounds were tested for their antimicrobial properties against various bacterial strains, demonstrating significant inhibitory effects compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerIndazole derivativesSignificant inhibition of cancer cell growth
Anti-inflammatoryIndazole analogsReduction in pro-inflammatory cytokines
AntimicrobialIndazole-based compoundsEffective against multiple bacterial strains

Properties

CAS No.

920019-84-7

Molecular Formula

C14H8Cl2N2O4S

Molecular Weight

371.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)sulfonylindazole-3-carboxylic acid

InChI

InChI=1S/C14H8Cl2N2O4S/c15-8-5-6-12(10(16)7-8)23(21,22)18-11-4-2-1-3-9(11)13(17-18)14(19)20/h1-7H,(H,19,20)

InChI Key

FNQCMKLGLGXAKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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